Cas no 5270-76-8 (1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine)
5270-76-8 structure
Product Name:1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
CAS-nummer:5270-76-8
MF:C15H17ClN2O
MW:276.761282682419
CID:1578438
PubChem ID:785900
Update Time:2025-04-21
1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
- WHTVSHHCWHMESK-UHFFFAOYSA-N
- HMS2826I21
- 5270-76-8
- SR-01000202712
- SR-01000202712-1
- SMR000496077
- MLS001000492
- CHEMBL1374139
- AB00078501-01
- CCG-328928
- DTXSID40967148
- 1-(2-Chlorophenyl)-4-[(furan-2-yl)methyl]piperazine
- Cambridge id 5270768
- 1-(2-chlorophenyl)-4-(2-furylmethyl)piperazine
- Oprea1_044058
-
- Inchi: 1S/C15H17ClN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
- InChI-sleutel: WHTVSHHCWHMESK-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1N1CCN(CC2=CC=CO2)CC1
Berekende eigenschappen
- Exacte massa: 276.10311
- Monoisotopische massa: 276.103
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 281
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 19.6Ų
Experimentele eigenschappen
- Dichtheid: 1.225
- Kookpunt: 378.3°C at 760 mmHg
- Vlampunt: 182.6°C
- Brekindex: 1.591
- PSA: 19.62
1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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